Pregna-4,6-diene-3,20-dione

Übersicht

Beschreibung

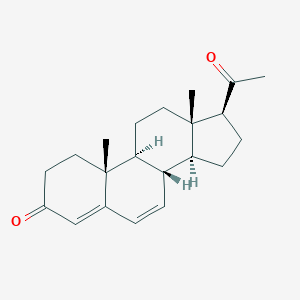

Pregna-4,6-diene-3,20-dione, also known as this compound, is a synthetic derivative and natural metabolite of progesterone. It is a steroid hormone that plays a crucial role in various biological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pregna-4,6-diene-3,20-dione can be synthesized through several methods. One common approach involves the dehydrogenation of progesterone. In this method, progesterone undergoes a dehydrogenation reaction in the presence of a dehydrogenation reagent to form this compound . Another method involves the use of microorganisms such as Aspergillus niger for the biotransformation of progesterone into this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of chemical synthesis methods due to their efficiency and scalability. The process typically includes the etherification of progesterone, followed by dehydrogenation and ketal formation to yield the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: Pregna-4,6-diene-3,20-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert this compound into other steroidal compounds.

Substitution: The compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various hydroxylated, chlorinated, and epoxidized derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Pregna-4,6-diene-3,20-dione serves as a crucial intermediate in the synthesis of various steroid hormones. Its role is particularly vital in the development of medications aimed at treating hormonal imbalances and related disorders. The compound's structure allows it to interact effectively with progesterone receptors, making it valuable for hormone replacement therapies and treatments for conditions like amenorrhea and endometriosis .

Key Uses:

- Hormone Replacement Therapy: Used in formulations to alleviate symptoms of menopause.

- Contraceptive Development: Acts as a precursor in synthesizing progestins for oral contraceptives.

Endocrine Research

In endocrine research, this compound is employed to investigate the mechanisms of steroid action within the body. This research is crucial for understanding diseases associated with hormonal dysfunctions such as polycystic ovary syndrome (PCOS) and certain cancers .

Research Focus:

- Steroid Mechanisms: Studies on how this compound influences gene expression and cellular processes related to hormone regulation.

- Disease Understanding: Insights into conditions like adrenal insufficiency and their treatment.

Veterinary Medicine

The compound is also applied in the field of veterinary medicine. It is used to develop treatments that regulate reproductive functions in livestock, enhancing fertility and productivity. This application is significant for improving agricultural efficiency .

Veterinary Applications:

- Fertility Treatments: Used in protocols for breeding management in livestock.

- Reproductive Health Management: Helps manage conditions affecting reproductive health in animals.

Biochemical Assays

This compound is utilized in biochemical assays to measure steroid hormone levels. These assays are essential for both clinical diagnostics and research settings, providing critical data on hormonal status and metabolic processes .

Assay Applications:

- Hormonal Level Measurement: Used in ELISA tests and other biochemical assays.

- Clinical Research: Supports studies on hormone-related diseases.

Cosmetic Formulations

In the cosmetic industry, this compound is incorporated into products aimed at improving skin health by mimicking natural hormones. Its potential benefits include anti-aging effects and enhanced skin hydration .

Cosmetic Uses:

- Anti-Aging Products: Formulated to reduce wrinkles and improve skin elasticity.

- Skin Health: Used in products targeting hormonal imbalances affecting skin condition.

Data Summary Table

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Hormone replacement therapy; contraceptive development | Treats hormonal imbalances |

| Endocrine Research | Investigating steroid mechanisms; disease understanding | Insights into hormonal dysfunctions |

| Veterinary Medicine | Fertility treatments; reproductive health management | Enhances livestock productivity |

| Biochemical Assays | Measuring steroid hormone levels | Critical for diagnostics and research |

| Cosmetic Formulations | Anti-aging products; skin health | Improves skin condition |

Case Studies

- Hormone Replacement Therapy : A study published in a peer-reviewed journal highlighted the efficacy of this compound in alleviating menopausal symptoms when used as part of a combined estrogen-progestin therapy regimen .

- Veterinary Application : Research demonstrated that administering this compound improved reproductive outcomes in cattle by enhancing ovulation rates compared to untreated groups .

- Biochemical Assay Development : A laboratory developed a novel assay utilizing this compound to measure progesterone levels accurately in clinical samples, leading to better diagnostic capabilities for reproductive health assessments .

Wirkmechanismus

Pregna-4,6-diene-3,20-dione exerts its effects by binding to progesterone receptors in the body. This binding regulates the growth and shedding of the uterine lining, making it useful in hormone replacement therapy and the treatment of menstrual disorders. The compound also interacts with various molecular targets and pathways involved in hormone regulation .

Vergleich Mit ähnlichen Verbindungen

Progesterone: The natural hormone from which Pregna-4,6-diene-3,20-dione is derived.

Dydrogesterone: A synthetic progestogen with similar progestational effects.

Medrogestone: Another synthetic progestogen used in hormone therapy.

Uniqueness: this compound is unique due to its specific structure, which allows it to be metabolically stable and orally active. Unlike some other progestogens, it does not exhibit significant androgenic or estrogenic side effects, making it a valuable compound in medical applications .

Biologische Aktivität

Pregna-4,6-diene-3,20-dione, also known as (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione, is a synthetic progestin that mimics the action of natural progesterone. This compound is significant in medicinal chemistry due to its diverse biological activities, particularly in hormone therapy and potential antitumor applications. The following sections detail its pharmacological effects, mechanisms of action, therapeutic uses, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 312.4458 g/mol

- Melting Point : 144 - 148 °C

- Appearance : White to orange crystalline powder

The compound features a steroid backbone with specific modifications that enhance its selectivity for progesterone receptors while minimizing estrogenic activity compared to other progestins .

Pharmacological Effects

This compound exhibits several key biological activities:

- Regulation of Menstrual Cycle : It mimics natural progesterone's effects, helping regulate ovulation and menstruation.

- Hormone Replacement Therapy : Used in HRT to alleviate symptoms associated with menopause.

- Contraceptive Use : Functions as an ovulation inhibitor in contraceptive formulations.

- Potential Antitumor Activity : Emerging studies suggest its role in modulating hormone-sensitive tumors, indicating possible applications in cancer therapy .

The biological activity of this compound is primarily mediated through its interaction with hormone receptors:

- Binding Affinity : The compound shows a high binding affinity to progesterone receptors (PR), which is crucial for its effectiveness as a progestin.

- Inhibition of 5α-reductase : Some derivatives of this compound have demonstrated significant inhibitory activity against the enzyme 5α-reductase, which is involved in androgen metabolism. For example, certain derivatives exhibited IC values lower than that of finasteride, a commonly used medication for prostate conditions .

Research Findings and Case Studies

Recent studies have explored the biological effects of this compound and its derivatives:

- A study reported the synthesis and biological evaluation of new 3-substituted derivatives showing significant reductions in prostate weight in gonadectomized hamsters treated with testosterone. These compounds also demonstrated high inhibitory activity against human 5α-reductase .

Table 1: Comparative Biological Activity of this compound Derivatives

| Compound | IC (5α-reductase Inhibition) | Prostate Weight Reduction |

|---|---|---|

| 11a | M | Significant |

| 11b | M | Moderate |

| 11c | M | Minimal |

| Finasteride | M | Significant |

This table illustrates the varying potency of different derivatives compared to finasteride, highlighting their potential therapeutic applications.

Therapeutic Applications

This compound is utilized in various medical contexts:

Eigenschaften

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMOKGBVKVMRFX-LEKSSAKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162-56-7 | |

| Record name | Pregna-4,6-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Dehydroprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-DEHYDROPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF38VA583P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.